

Synthesis and manufacturing process of Reactive Red 120

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Compound of Interest

Compound Name: Reactive Red 120

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An In-depth Technical Guide to the Synthesis and Manufacturing of **Reactive Red 120**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Red 120 is a widely used bis-azo reactive dye in the textile industry, known for its vibrant red hue and excellent fastness properties on cellulosic fibers. This technical guide provides a comprehensive overview of the chemical synthesis and manufacturing process of **Reactive Red 120**. It includes a detailed, step-by-step experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in dye chemistry, textile manufacturing, and related fields.

Introduction

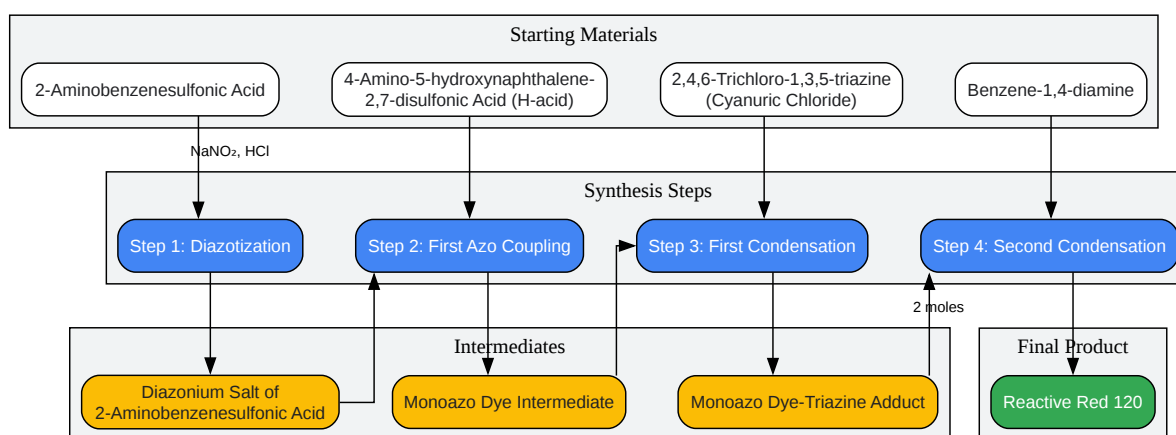
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage accounts for their high wash fastness. **Reactive Red 120**, a member of the bis-azo family of dyes, is characterized by the presence of two azo groups ($-N=N-$) in its chromophore and two reactive monochlorotriazine groups. The synthesis of **Reactive Red 120** is a multi-step process involving diazotization, azo coupling, and two sequential condensation reactions.

Synthesis Pathway of Reactive Red 120

The manufacturing process of **Reactive Red 120** can be logically divided into four primary stages:

- **Diazotization of 2-Aminobenzenesulfonic Acid:** The process begins with the conversion of 2-aminobenzenesulfonic acid into a diazonium salt.
- **First Azo Coupling:** The resulting diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to form a monoazo dye intermediate.
- **First Condensation with Cyanuric Chloride:** The monoazo dye is subsequently reacted with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in a nucleophilic substitution reaction.
- **Second Condensation with a Diamine Linker:** Finally, two molecules of the monoazo dye-triazine intermediate are linked together via a second condensation reaction with benzene-1,4-diamine, resulting in the final **Reactive Red 120** molecule.^[1]

Below is a diagram illustrating the logical workflow of the synthesis process.



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Caption: Logical workflow for the synthesis of **Reactive Red 120**.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of **Reactive Red 120**. It is important to note that specific data for the industrial-scale synthesis of this particular dye is often proprietary. The values presented here are based on general laboratory procedures for analogous azo dye syntheses and should be considered as representative.

Table 1: Reactant Molar Ratios

Reactant 1	Reactant 2	Molar Ratio (Reactant 1 : Reactant 2)	Synthesis Step
2-Aminobenzenesulfonic Acid	Sodium Nitrite	1 : 1	Diazotization
Diazonium Salt	H-acid	1 : 1	First Azo Coupling
Monoazo Dye Intermediate	Cyanuric Chloride	1 : 1	First Condensation
Monoazo Dye-Triazine Adduct	Benzene-1,4-diamine	2 : 1	Second Condensation

Table 2: Reaction Conditions

Synthesis Step	Temperature (°C)	pH Range	Key Reagents
Diazotization	0 - 5	< 1.5	Sodium Nitrite, Hydrochloric Acid
First Azo Coupling	0 - 10	8 - 9 (Alkaline)	Sodium Carbonate
First Condensation	0 - 5	6 - 7 (Neutral)	Sodium Carbonate
Second Condensation	40 - 50	4.5 - 5.5 (Acidic)	Sodium Carbonate/HCl

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of **Reactive Red 120**.

Step 1: Diazotization of 2-Aminobenzenesulfonic Acid

- **Preparation of Amine Solution:** In a beaker, dissolve a specific molar equivalent of 2-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate. Cool the resulting solution to 0-5°C in an ice-water bath with continuous stirring.
- **Preparation of Nitrite Solution:** In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.
- **Diazotization Reaction:** Slowly add the sodium nitrite solution to the cooled solution of 2-aminobenzenesulfonic acid. Concurrently, add concentrated hydrochloric acid dropwise to maintain a strongly acidic environment ($\text{pH} < 1.5$) and keep the temperature below 5°C. The reaction mixture is stirred for approximately one hour, resulting in the formation of the diazonium salt of 2-aminobenzenesulfonic acid. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: First Azo Coupling

- **Preparation of Coupling Component Solution:** In a separate reaction vessel, dissolve a molar equivalent of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an aqueous solution of sodium carbonate to achieve an alkaline pH (8-9). Cool this solution to 0-10°C.
- **Coupling Reaction:** Slowly add the previously prepared cold diazonium salt solution to the cold H-acid solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (8-9) by the controlled addition of a sodium carbonate solution. The reaction is typically stirred for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The product of this step is a monoazo dye intermediate.

Step 3: First Condensation with Cyanuric Chloride

- **Preparation of Cyanuric Chloride Suspension:** In a separate vessel, prepare a fine suspension of one molar equivalent of cyanuric chloride in ice-water.

- **Condensation Reaction:** The monoazo dye intermediate solution from the previous step is slowly added to the cyanuric chloride suspension. The temperature is maintained at 0-5°C, and the pH is kept in the neutral range (6-7) by the addition of a sodium carbonate solution. The reaction is stirred until the condensation is complete, yielding the monoazo dye-triazine adduct.

Step 4: Second Condensation with Benzene-1,4-diamine

- **Linking Reaction:** To the solution containing the monoazo dye-triazine adduct, add half a molar equivalent of benzene-1,4-diamine. The temperature of the reaction mixture is gradually raised to 40-50°C, and the pH is adjusted to a slightly acidic range (4.5-5.5).
- **Completion and Isolation:** The reaction is stirred at this temperature for several hours to ensure the completion of the second condensation. The final **Reactive Red 120** dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Conclusion

The synthesis of **Reactive Red 120** is a well-established process in industrial dye chemistry, involving a sequence of diazotization, azo coupling, and condensation reactions. Careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a foundational understanding of the manufacturing process of this important reactive dye. Further research and process optimization can lead to more efficient and environmentally friendly synthesis routes.

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References

- 1. benchchem.com [benchchem.com]

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